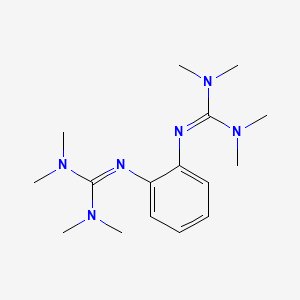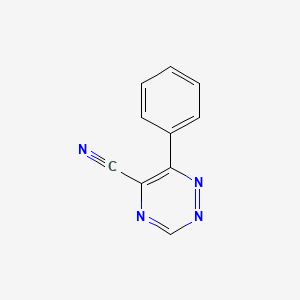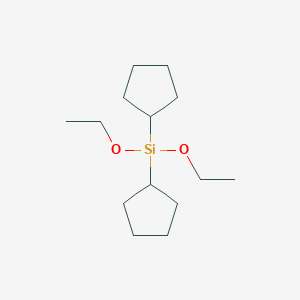![molecular formula C45H75O10PSi3 B12569033 Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- CAS No. 212116-26-2](/img/structure/B12569033.png)
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide core bonded to three phenyl groups, each substituted with tris(1-methylethoxy)silyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- typically involves the reaction of tris(4-bromophenyl)phosphine oxide with tris(1-methylethoxy)silane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in organometallic chemistry and homogeneous catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in organometallic complexes and influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- can be compared with other similar compounds, such as:
Tris(4-methoxyphenyl)phosphine oxide: Similar in structure but with methoxy groups instead of tris(1-methylethoxy)silyl groups.
Triphenylphosphine oxide: Lacks the silyl substitution, making it less sterically hindered and potentially less reactive.
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: Contains benzimidazole groups, which confer different electronic and steric properties.
Propiedades
Número CAS |
212116-26-2 |
|---|---|
Fórmula molecular |
C45H75O10PSi3 |
Peso molecular |
891.3 g/mol |
Nombre IUPAC |
[4-bis[4-tri(propan-2-yloxy)silylphenyl]phosphorylphenyl]-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C45H75O10PSi3/c1-31(2)47-57(48-32(3)4,49-33(5)6)43-25-19-40(20-26-43)56(46,41-21-27-44(28-22-41)58(50-34(7)8,51-35(9)10)52-36(11)12)42-23-29-45(30-24-42)59(53-37(13)14,54-38(15)16)55-39(17)18/h19-39H,1-18H3 |
Clave InChI |
URUIHYIUOJILJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Si](C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)[Si](OC(C)C)(OC(C)C)OC(C)C)C3=CC=C(C=C3)[Si](OC(C)C)(OC(C)C)OC(C)C)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B12568954.png)
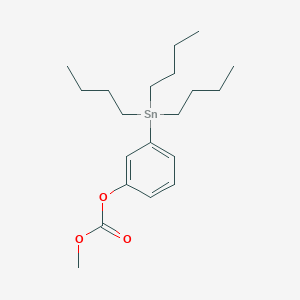
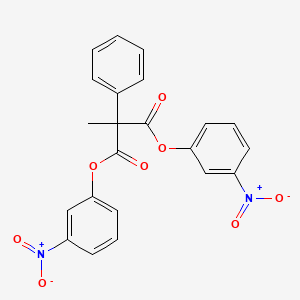
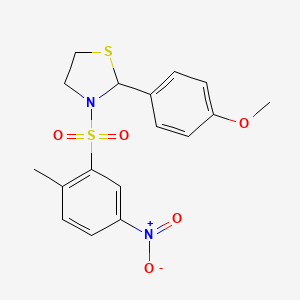

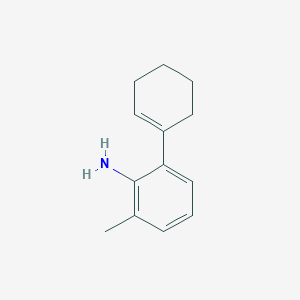
![5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane](/img/structure/B12568992.png)

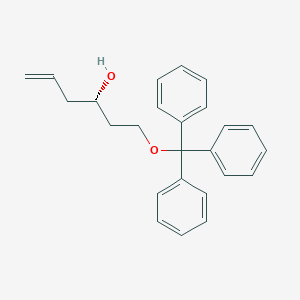
![Benzonitrile, 5-bromo-2-[2-(bromomethyl)-2-propenyl]-](/img/structure/B12569014.png)
![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)
